3-クロロ-4'-ヒドロキシベンゾフェノン

概要

説明

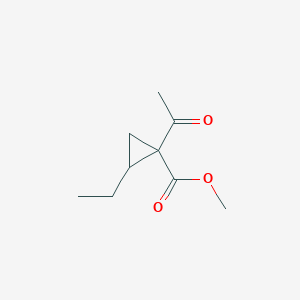

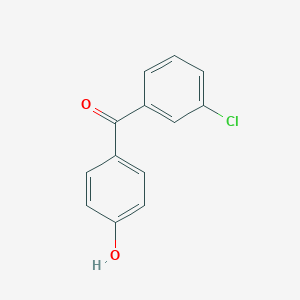

3-Chloro-4'-hydroxybenzophenone is a chemical compound that belongs to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. The presence of a hydroxyl group and a chlorine atom on the benzene rings adds to the complexity of its chemical behavior and properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its characteristics.

Synthesis Analysis

The synthesis of hydroxybenzophenones can be achieved through various methods. For instance, a palladium-catalyzed cross-coupling reaction has been utilized for the synthesis of hydroxybenzo[c]phenanthrene, which shares a similar structural motif with 3-Chloro-4'-hydroxybenzophenone . Another method involves cascade reactions of 3-formylchromones with penta-3,4-dien-2-ones, leading to the formation of 2-hydroxy-4'-hydroxybenzophenones . These methods highlight the potential pathways that could be adapted for the synthesis of 3-Chloro-4'-hydroxybenzophenone.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectroscopy, along with quantum chemical calculations, have been employed to study the molecular structure of related compounds like 4-Chloro-3-iodobenzophenone . These studies provide valuable information on the vibrational modes, electronic transitions, and molecular orbitals, which are essential for understanding the molecular structure of 3-Chloro-4'-hydroxybenzophenone.

Chemical Reactions Analysis

The reactivity of benzophenones can be influenced by substituents on the phenyl rings. For example, the synthesis of 4,4'-dihydroxy-3,3'-dinitrobenzophenone involves Friedel-Crafts acylation, nitration, and alkaline hydrolysis reactions . These reactions demonstrate the potential chemical transformations that 3-Chloro-4'-hydroxybenzophenone may undergo, such as nucleophilic substitution or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenones can be deduced from their structural analogs. High-performance liquid chromatography (HPLC) has been used to analyze 3,4-dimethoxy-4'-chloro-dibenzophenone, providing insights into the compound's purity and stability . Additionally, the synthesis of high-purity 4-hydroxy-4'-chlorobenzophenone showcases the potential for achieving high-purity 3-Chloro-4'-hydroxybenzophenone through specialized purification methods .

科学的研究の応用

非線形光学材料

3-クロロ-4'-ヒドロキシベンゾフェノン: は、光電子工学アプリケーションにおいて重要な役割を果たす非線形光学(NLO)材料の開発に使用されます。これらの材料は、光変調、スイッチング、ロジック、および電気光学シャッターに不可欠です。 光をさまざまな方法で操作する能力により、通信および信号処理において重要な役割を果たしています .

医薬品中間体

この化合物は、脂質低下薬であるフェノフィブラートの合成における重要な中間体として役立ちます。 高コレステロールとトリグリセリドのレベルを治療するために使用されるフェノフィブリン酸の製造に関与しており、心臓病のリスクを軽減します .

化粧品業界での用途

化粧品業界では、3-クロロ-4'-ヒドロキシベンゾフェノンは、その紫外線(UV)吸収特性により貴重な成分となっています。 リップスティック、フェイスクリーム、シャンプーなどの製品に使用され、UV放射から保護します .

材料科学

3-クロロ-4'-ヒドロキシベンゾフェノンのユニークな分子構造により、カスタマイズされた特性を持つ新しい材料を設計することができます。 これらには、機械的強度、熱安定性、または光学性能の向上などが含まれ、材料科学において汎用性の高い成分となっています .

化学合成

中間体として、3-クロロ-4'-ヒドロキシベンゾフェノンは、さまざまな化学合成プロセスで使用されています。複雑な有機化合物を生成するための基礎となる、フリーデル・クラフツのアシル化反応に使用されます。 この化合物は、有害な廃棄物の発生を削減するのに役立つため、環境に優しい触媒における役割も注目に値します .

環境への影響

3-クロロ-4'-ヒドロキシベンゾフェノンの具体的な環境への影響は、入手可能な文献では直接言及されていませんが、このような化合物は、多くの場合、環境への影響について評価されています。 これには、生分解性、潜在的な生物蓄積性、および毒性に関する研究が含まれ、安全な使用と廃棄を保証します .

Safety and Hazards

将来の方向性

The organic benzophenone derivatives, including 3-Chloro-4’-hydroxybenzophenone, have excellent applications in nonlinear optical (NLO) devices, ultraviolet protection products, cosmetic ingredients for ultraviolet absorption, photoinitiators for photopolymerization, dyes, and chemical synthesis . They are also used as intermediators for the synthesis of drugs .

作用機序

Target of Action

3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .

Mode of Action

The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .

Biochemical Pathways

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .

Result of Action

The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .

Action Environment

The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .

特性

IUPAC Name |

(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARANORDJNAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486255 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61002-52-6 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

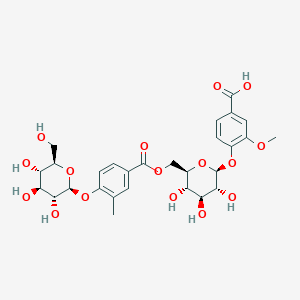

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

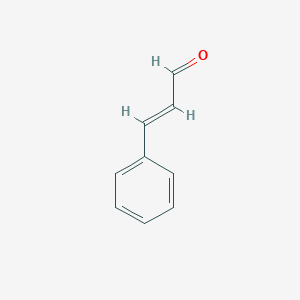

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)